[(2-Methoxyphenyl)methyl](3-methylbutan-2-yl)amine
CAS No.:
Cat. No.: VC20387324
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO |
|---|---|
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-3-methylbutan-2-amine |
| Standard InChI | InChI=1S/C13H21NO/c1-10(2)11(3)14-9-12-7-5-6-8-13(12)15-4/h5-8,10-11,14H,9H2,1-4H3 |
| Standard InChI Key | ICRRRUGLVMHYCG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)NCC1=CC=CC=C1OC |
Introduction
The compound (2-Methoxyphenyl)methylamine is an organic molecule with potential applications in chemical synthesis and pharmaceutical research. Its molecular structure includes a methoxyphenyl group attached to a secondary amine, which is further bonded to a 3-methylbutan-2-yl group. This article provides a detailed overview of its chemical properties, synthesis, and potential uses.
Synthesis
The synthesis of (2-Methoxyphenyl)methylamine typically involves the following steps:
-
Starting Materials:
-
A precursor containing the 2-methoxybenzyl group.
-
A secondary amine with a 3-methylbutan-2-yl substituent.
-
-
Reaction Conditions:
-
A nucleophilic substitution reaction where the benzyl halide reacts with the amine under basic conditions.
-
Solvents such as ethanol or dichloromethane may be used to facilitate the reaction.
-
-
Purification:
-
The resulting product can be purified using techniques like recrystallization or column chromatography.
-
This synthetic route ensures high yields while maintaining the integrity of sensitive functional groups.
Applications
Although specific applications for this compound are not well-documented, its structural features suggest potential uses in:
-
Pharmaceutical Research:
-
The presence of an amine group makes it a candidate for drug development, particularly in designing molecules that interact with biological receptors.
-
-
Chemical Synthesis:
-
The compound can serve as an intermediate in synthesizing more complex organic molecules.
-
-
Material Science:
-
Methoxy-substituted aromatic compounds are often explored for their electronic properties in material applications.
-
Suppliers and Availability
| Supplier | Country | Contact Information |
|---|---|---|
| UkrOrgSynthesis Ltd. | Ukraine | y.barysheva@ukrorgsynth.com |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume